molecular formula C3H2BrN3O2 B7980676 5-bromo-3-nitro-1H-pyrazole

5-bromo-3-nitro-1H-pyrazole

Cat. No.: B7980676
M. Wt: 191.97 g/mol
InChI Key: XLDXGRUDPFLMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-nitro-1H-pyrazole (CAS: 1208314-00-4) is a halogenated and nitrated pyrazole derivative with the molecular formula C₃H₂BrN₃O₂ and a molecular weight of 191.97 g/mol . Its structure features a bromine atom at the 5-position and a nitro group at the 3-position of the pyrazole ring (SMILES: C1=C(NN=C1Br)[N+](=O)[O-]) . Predicted physicochemical properties include a collision cross-section (CCS) of 136.5 Ų for the [M+H]+ adduct, suggesting moderate polarity . This compound is primarily used as a reactive intermediate in organic synthesis, particularly for developing bioactive molecules in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-bromo-3-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDXGRUDPFLMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NN=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-3-nitro-1H-pyrazole involves several steps, including specific reaction conditions and reagents. Industrial production methods may vary, but they generally follow a similar synthetic route to ensure the purity and yield of the compound.

Chemical Reactions Analysis

5-bromo-3-nitro-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to achieve the desired products. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-bromo-3-nitro-1H-pyrazole has a wide range of applications in scientific research. It is used in chemistry for its reactivity and unique properties. In biology and medicine, it may be used for its potential therapeutic effects. Industrial applications include its use in manufacturing processes and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-bromo-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The reactivity and applications of pyrazole derivatives depend on substituent positions and functional groups. Below is a comparative analysis of 5-bromo-3-nitro-1H-pyrazole and key analogs:

Table 1: Comparative Analysis of Pyrazole Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Br (5), NO₂ (3) C₃H₂BrN₃O₂ 191.97 High reactivity for electrophilic substitution; precursor for pharmaceuticals
3-Bromo-4-nitro-1H-pyrazole Br (3), NO₂ (4) C₃H₂BrN₃O₂ 191.97 Positional isomer; used in agrochemical synthesis
5-Bromo-1-ethyl-3-nitro-1H-pyrazole Br (5), NO₂ (3), C₂H₅ (1) C₅H₆BrN₃O₂ 220.02 Ethyl group enhances lipophilicity; predicted bp: 300.6°C
3-Bromo-5-(trifluoromethyl)-1H-pyrazole Br (3), CF₃ (5) C₄H₃BrF₃N₂ 210.98* Trifluoromethyl group improves metabolic stability; used in medicinal chemistry
5-Bromo-1,3-dimethyl-1H-pyrazole Br (5), CH₃ (1,3) C₅H₇BrN₂ 175.03 Methyl groups increase steric hindrance; intermediate in catalysis

*Calculated molecular weight.

Key Differences and Implications

Positional Isomerism :

  • This compound vs. 3-Bromo-4-nitro-1H-pyrazole : Despite identical formulas, the bromine and nitro group positions alter electronic effects. The 5-bromo-3-nitro isomer is more reactive toward nucleophilic aromatic substitution at the 4-position due to nitro's meta-directing nature .

Functional Group Impact :

  • Trifluoromethyl vs. Nitro : The CF₃ group in 3-bromo-5-(trifluoromethyl)-1H-pyrazole enhances lipophilicity and metabolic stability compared to the nitro group, making it preferable in drug design .
  • Ethyl Substituent : The ethyl group in 5-bromo-1-ethyl-3-nitro-1H-pyrazole increases molecular weight and may improve membrane permeability in bioactive compounds .

Synthetic Utility :

  • Nitro groups in this compound allow reduction to amines for further functionalization, whereas bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Methyl-substituted analogs (e.g., 5-bromo-1,3-dimethyl-1H-pyrazole) are less reactive but serve as stable intermediates in heterocyclic chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.